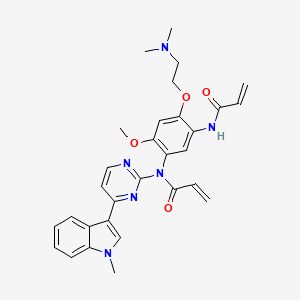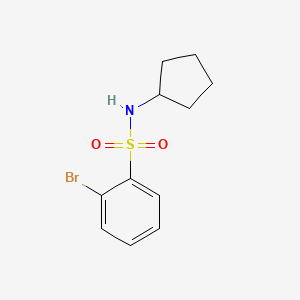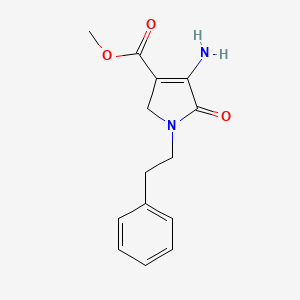
N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyethyl group and a propoxy group, along with a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide typically involves the reaction of 6-propoxy-2-naphthalenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-(2-carboxyethyl)-6-propoxy-2-naphthalenesulfonamide
Reduction: N-(2-hydroxyethyl)-6-propoxy-2-naphthalenamine
Substitution: N-(2-hydroxyethyl)-6-alkoxy-2-naphthalenesulfonamide (where alkoxy can be methoxy, ethoxy, etc.)
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyethyl and propoxy groups contribute to the compound’s solubility and ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)cinnamamide
- N-(2-hydroxyethyl)ethylenediamine
- N-(2-hydroxyethyl)-1,8-naphthalimide
Uniqueness
N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide is unique due to the combination of its naphthalene ring, hydroxyethyl group, and sulfonamide functionality. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, which are not observed in other similar compounds. Additionally, the presence of the propoxy group provides a distinct steric and electronic environment that can influence the compound’s interactions with biological targets.
Propriétés
Formule moléculaire |
C15H19NO4S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-6-propoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO4S/c1-2-9-20-14-5-3-13-11-15(6-4-12(13)10-14)21(18,19)16-7-8-17/h3-6,10-11,16-17H,2,7-9H2,1H3 |
Clé InChI |
XKXNDBZKXDWZTL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)



![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360718.png)
![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360724.png)


![6-(4-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360744.png)
![2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid](/img/structure/B13360751.png)
